

Application Note: Quantification of Ofloxacin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Ofloxacin	
Cat. No.:	B7728980	Get Quote

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **ofloxacin** in bulk pharmaceutical substances and solid dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Ofloxacin is a broad-spectrum synthetic antibacterial agent belonging to the fluoroquinolone class.[1] It is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of ofloxacin in pharmaceutical formulations and for its monitoring in biological matrices during pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[2] This document provides a detailed protocol for the quantification of ofloxacin using an RP-HPLC method with UV detection.

ExperimentalInstrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for the analysis of **ofloxacin**.

Parameter	Value
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	Polaris C18 (150 x 4.6 mm, 5 μm) or equivalent
Mobile Phase	0.01 M Ammonium Acetate Buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	294 nm[3]
Run Time	Approximately 10 minutes

Reagents and Standards

- Ofloxacin reference standard
- Ammonium acetate (analytical grade)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (analytical grade)
- · Milli-Q or HPLC grade water

Protocols

Preparation of Mobile Phase

 Buffer Preparation (0.01 M Ammonium Acetate, pH 3.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 3.0



using orthophosphoric acid.

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v).
 Filter the mobile phase through a 0.45 μm membrane filter and degas using an ultrasonicator for 15 minutes prior to use.[3]

Preparation of Standard Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **ofloxacin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-50 μg/mL).[2]

Preparation of Sample Solutions (from Tablets)

- Tablet Powder Preparation: Weigh and finely powder 20 ofloxacin tablets.
- Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of ofloxacin and transfer it to a 100 mL volumetric flask.
- Extraction: Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[4]
- Dilution: Cool the solution to room temperature and dilute to the mark with the mobile phase.
- Filtration: Filter a portion of the solution through a 0.45 μm syringe filter.
- Working Sample Solution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][5] The key validation parameters are summarized in the table below.



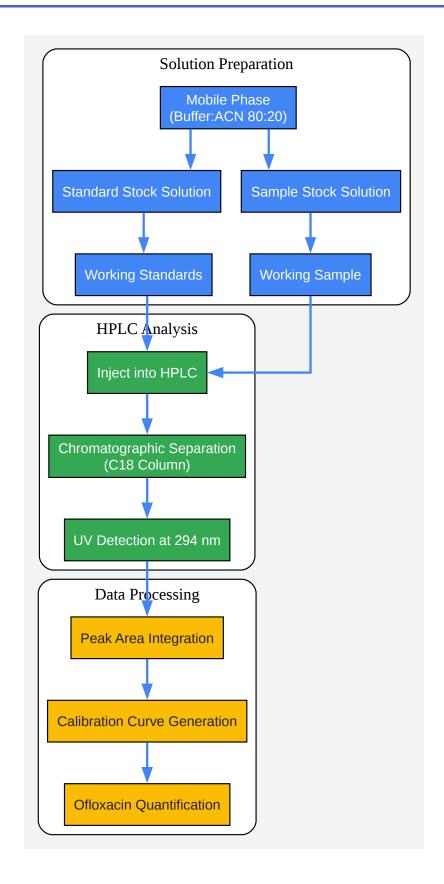
Validation Parameter	Result
Linearity Range	5 - 50 μg/mL[1]
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.5% - 100.93%[6][7]
Precision (% RSD)	< 2%[3][8]
Limit of Detection (LOD)	0.16 μg/mL[3]
Limit of Quantification (LOQ)	0.49 μg/mL[3]
Specificity	No interference from common excipients was observed.

Data Analysis

The concentration of **ofloxacin** in the sample solutions is determined by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of **ofloxacin** in the sample is then calculated using the regression equation of the calibration curve.

Visualizations

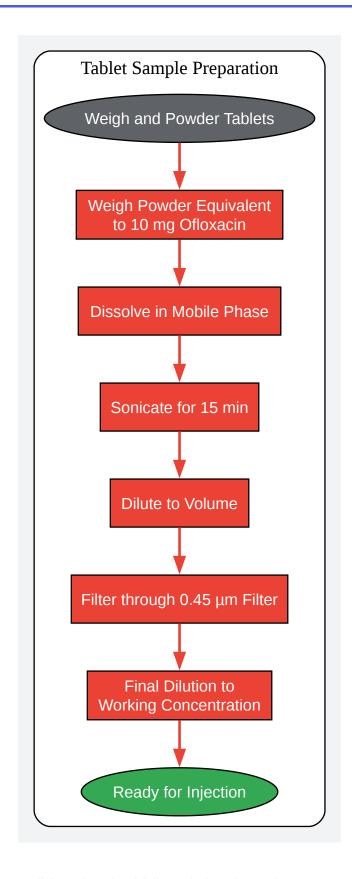




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Caption: Experimental workflow for **ofloxacin** quantification by HPLC.





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Caption: Detailed workflow for the preparation of ofloxacin tablet samples.



Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of **ofloxacin** in pharmaceutical products. The method is straightforward to implement and provides accurate and precise results, making it ideal for routine quality control analysis and research purposes.

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